

history of Stachartin compounds

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Compound of Interest

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An In-depth Technical Guide to the History and Biological Activity of Stachydrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine, a proline betaine-type alkaloid, has emerged as a compound of significant interest in the scientific community. Initially identified in the early 20th century, this natural product, found in a variety of plant species, has demonstrated a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the history, chemical properties, and biological actions of Stachydrine. It details the compound's multifaceted mechanism of action, which involves the modulation of numerous key signaling pathways, and presents quantitative data on its efficacy from in vitro and in vivo studies. Furthermore, this guide outlines detailed experimental protocols for the extraction, synthesis, and biological evaluation of Stachydrine, and includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction and Historical Overview

Stachydrine, also known as proline betaine or N,N-dimethyl-L-proline, is a naturally occurring alkaloid first isolated in 1918 by Steenbock.[1] It is a major bioactive constituent of the traditional Chinese medicinal herb *Leonurus japonicus* (Motherwort), which has a long history of use in treating gynecological and cardiovascular disorders.[2][3] Stachydrine is also found in a variety of other plants, including citrus fruits, capers, chestnuts, and alfalfa.[2] Early research focused on its chemical identification and natural distribution. However, recent studies have

unveiled a wide range of pharmacological properties, positioning Stachydrine as a promising candidate for further drug development.[\[3\]](#)[\[4\]](#)

Chemical Properties

Stachydrine is a quaternary amine with the following chemical properties:

Property	Value
IUPAC Name	(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol
CAS Number	471-87-4
Appearance	Crystalline powder
Solubility	Soluble in water, methanol, and ethanol

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity and pharmacokinetics of Stachydrine.

Table 3.1: In Vitro Anticancer Activity of Stachydrine (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
K562	Chronic Myeloid Leukemia	61	[1][5]
KCL22	Chronic Myeloid Leukemia	141	[1][5]
LAMA84	Chronic Myeloid Leukemia	86	[1][5]
KU812	Chronic Myeloid Leukemia	35	[1][5]
Ba/F3 WT	Murine B-cell (BCR-ABL WT)	22	[1][5]
Ba/F3 T315I	Murine B-cell (BCR-ABL T315I)	26	[1][5]
4T1	Breast Cancer	38.97 mM - 147.19 mM	[6]
PC-3	Prostate Cancer	5 mM & 10 mM (concentrations tested)	[7]
LNcaP	Prostate Cancer	5 mM & 10 mM (concentrations tested)	[7]

Table 3.2: In Vivo Efficacy of Stachydrine

Model	Effect	Dose	Reference
Pressure Overload-Induced Cardiac Fibrosis (mice)	Attenuated cardiac fibrosis	12 mg/kg/day (oral gavage)	[8]
Isoproterenol-Induced Cardiac Hypertrophy (rats)	Protected against cardiac hypertrophy	Not specified	[9]
Transverse Aortic Constriction-Induced Heart Failure (mice)	Improved cardiac function	6 mg/kg/day and 12 mg/kg/day (gavage)	[10]
Traumatic Brain Injury (mice)	Reduced cell death and neurological impairment	Not specified	[11]

Table 3.3: Pharmacokinetic Parameters of Stachydrine in Rats

Parameter	Value (Normal Rats)	Value (CSBS-PD Rats)	Reference
$t_{1/2}$ (h)	3.89 ± 0.85	5.51 ± 1.02	[12]
Vd (mL/kg)	816644.99 ± 144200.76	1303214.80 ± 434512.10	[12]
MRT (h)	8.46 ± 1.11	9.97 ± 1.13	[12]
*CSBS-PD: Cold-Stagnation and Blood-Stasis Primary Dysmenorrhoea			

Mechanism of Action and Signaling Pathways

Stachydrine exerts its biological effects through the modulation of a complex network of signaling pathways.[4] Its pleiotropic actions include anti-inflammatory, antioxidant, anti-

apoptotic, and anti-fibrotic activities.

Anti-Inflammatory Effects

Stachydrine has been shown to suppress inflammatory responses by inhibiting the NF- κ B signaling pathway.^[4] It downregulates the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .^{[2][11]}

Cardioprotective Effects

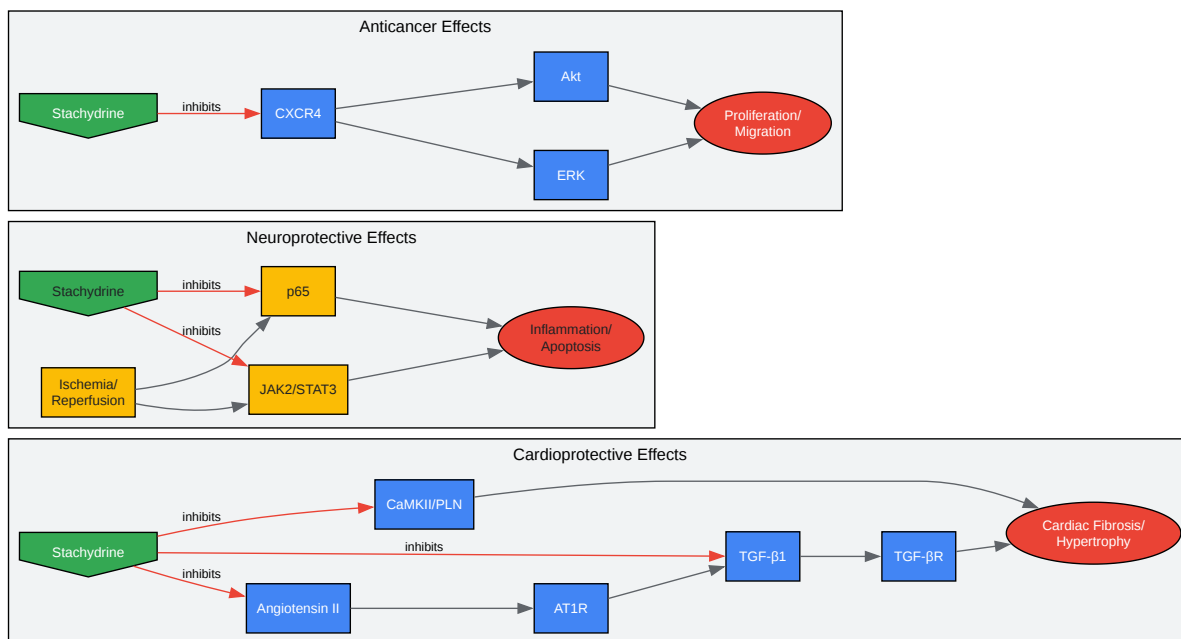
The cardioprotective effects of Stachydrine are mediated through multiple pathways. It attenuates cardiac hypertrophy and fibrosis by downregulating the TGF- β /Smad and ACE/AngII/AT1R-TGF β 1 signaling pathways.^{[4][8]} It also plays a role in regulating calcium homeostasis in cardiomyocytes through the CaMKII/PLN signaling pathway.^[4]

Neuroprotective Effects

In models of neurological damage, Stachydrine has been observed to reduce neuronal apoptosis and inflammation.^{[11][13]} These neuroprotective effects are associated with the inhibition of the JAK/STAT3 and p65 signaling pathways.^[13]

Anticancer Effects

Stachydrine exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation and migration of cancer cells.^[2] These effects are mediated through the inhibition of the CXCR4/ERK and CXCR4/Akt signaling pathways.^[14]



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Caption: Key signaling pathways modulated by Stachydrine.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of Stachydrine.

Extraction of Stachydrine from Leonurus japonicus

This protocol is based on supercritical fluid extraction methods.[\[15\]](#)

- Preparation of Plant Material: Dry the aerial parts of Leonurus japonicus and grind into a fine powder.
- Supercritical Fluid Extraction:
 - Place the powdered plant material into a supercritical fluid extraction apparatus.
 - Use ethanol (4% of total extractant volume) as an entrainer.
 - Introduce CO₂ and maintain the following conditions:
 - Extraction Pressure: 20–30 MPa
 - Extraction Temperature: 40–50 °C
 - CO₂ Flow Rate: 20–30 L/h
 - Collect the extract.
- Purification:
 - Pass the extract through a membrane separation system.
 - Concentrate and dry the extract to obtain a crude product.
 - Further purify the crude extract using preparative liquid chromatography with a mobile phase of 75–82% methanol in water.
 - Monitor the eluent with a UV detector and collect the fractions containing Stachydrine.
- Crystallization:
 - Concentrate the collected fractions under vacuum.
 - Crystallize the concentrated product from methanol to obtain pure Stachydrine.

Chemical Synthesis of Stachydrine Hydrochloride

This method describes the synthesis of Stachydrine hydrochloride from L-proline.[\[16\]](#)

- Reaction Setup:
 - Dissolve L-proline in methanol.
 - Add sodium hydroxide to the solution.
- Methylation:
 - Add iodomethane to the reaction mixture.
 - Heat the mixture and allow it to react for 12 hours.
- Workup and Purification:
 - After the reaction is complete, cool the mixture.
 - Neutralize the solution with hydrochloric acid.
 - Evaporate the solvent under reduced pressure.
 - Purify the resulting solid by recrystallization to yield Stachydrine hydrochloride.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the effect of Stachydrine on cancer cell viability.[\[7\]](#)[\[17\]](#)

- Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare serial dilutions of Stachydrine in culture medium.
 - Remove the old medium from the cells and add the Stachydrine-containing medium.

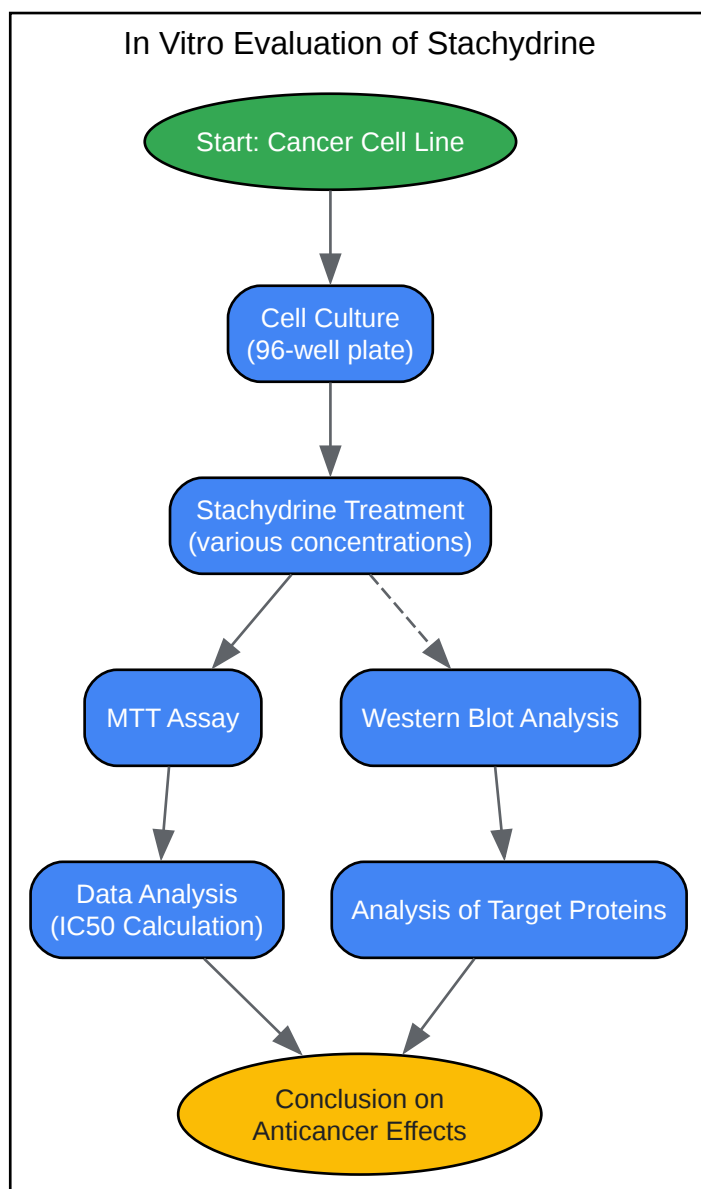
- Include a vehicle control (medium without Stachydrine).
- Incubate the plates for the desired duration (e.g., 48 or 72 hours).
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10 μ L of the MTT solution to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Add 100 μ L of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
 - Mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Expression

This protocol can be used to analyze changes in protein expression in cells treated with Stachydrine.^{[5][18][19]}

- Sample Preparation:
 - Culture cells and treat with Stachydrine for the desired time.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE:
 - Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.



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Caption: A representative experimental workflow.

Conclusion

Stachydrine is a natural alkaloid with a rich history and a promising future in drug discovery. Its diverse pharmacological activities, underpinned by its ability to modulate multiple key signaling pathways, make it a compelling candidate for the development of novel therapeutics for a range of diseases, including cardiovascular disorders, neurodegenerative conditions, and

cancer. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of Stachydrine. Further investigation, particularly in the areas of clinical efficacy and safety, is warranted to fully realize the promise of this multifaceted compound.

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